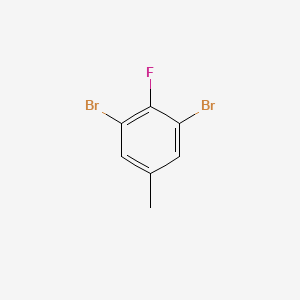

3,5-Dibromo-4-fluorotoluene

Description

Strategic Importance of Polyhalogenated Aromatics in Chemical Synthesis

Polyhalogenated aromatic compounds are organic molecules that contain an aromatic ring substituted with multiple halogen atoms (fluorine, chlorine, bromine, or iodine). numberanalytics.com These compounds are not merely curiosities but serve as fundamental building blocks in the construction of complex molecular architectures. numberanalytics.com Their strategic importance stems from the profound influence that halogen substituents exert on the chemical and physical properties of the aromatic ring. numberanalytics.com

Halogen atoms are known to modulate the electronic nature of the aromatic system, often making it susceptible to a variety of chemical transformations. numberanalytics.com This makes polyhalogenated aromatics versatile intermediates in the synthesis of a wide array of valuable products, including pharmaceuticals, agrochemicals, polymers, and dyes. numberanalytics.comjapsr.in For instance, they are critical precursors in the development of anti-inflammatory and anticancer agents, as well as herbicides. numberanalytics.com

One of the most significant applications of polyhalogenated aromatics is in the realm of transition-metal-catalyzed cross-coupling reactions. tezu.ernet.inthieme-connect.de Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in The presence of multiple halogens on a single aromatic ring opens up possibilities for sequential, site-selective cross-coupling reactions, allowing for the controlled and predictable assembly of intricate molecular structures. acs.org This capability is highly sought after for the rapid construction of value-added molecules for medicinal, agrochemical, and materials applications. acs.org The differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) can be exploited to achieve this selectivity.

The development of synthetic methods to create polyhalogenated aromatics has been a significant area of research, contributing to a deeper understanding of electrophilic aromatic substitution and the electronic effects of multiple substituents. This knowledge has enabled chemists to design and synthesize increasingly sophisticated molecules for a variety of applications.

| Property of Polyhalogenated Aromatics | Significance in Chemical Synthesis |

| Multiple Reaction Sites | Allows for sequential and site-selective functionalization. acs.org |

| Versatile Intermediates | Used as precursors for pharmaceuticals, agrochemicals, and materials. numberanalytics.com |

| Substrates for Cross-Coupling | Key components in powerful bond-forming reactions like Suzuki and Heck. tezu.ernet.in |

| Modulation of Electronic Properties | Influences the reactivity and accessibility of the aromatic ring. numberanalytics.com |

Positioning of 3,5-Dibromo-4-fluorotoluene within the Landscape of Fluorine and Bromine Chemistry Research

This compound holds a specific and strategic position within the broader field of polyhalogenated aromatics, primarily due to the unique combination of bromine and fluorine substituents on the toluene (B28343) scaffold. This particular arrangement of atoms makes it a valuable research chemical and a versatile intermediate for synthetic chemists. researchgate.netresearchgate.netresearchgate.net

The two bromine atoms at the 3 and 5 positions are particularly significant. Brominated aromatic compounds are widely utilized as building blocks for creating more complex molecules. japsr.in The carbon-bromine bond is amenable to a variety of transformations. Most notably, organobromides are excellent precursors for organometallic reagents and are highly effective in transition-metal-catalyzed cross-coupling reactions. ossila.com The presence of two bromine atoms in this compound offers the potential for double cross-coupling reactions, enabling the introduction of two new substituents and a significant increase in molecular complexity in a single synthetic platform.

The fluorine atom at the 4-position also imparts distinct and desirable properties. The incorporation of fluorine into organic molecules is a major focus of contemporary chemical research, especially in medicinal and materials chemistry. Fluorine substitution can dramatically alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net In the context of this compound, the electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring and the adjacent bromine atoms.

Therefore, this compound is not just a generic polyhalogenated aromatic. It is a specifically designed building block that leverages the distinct characteristics of both bromine and fluorine chemistry. Research involving this compound often focuses on its utility as an intermediate in the synthesis of more complex target molecules. For example, it has been used as a precursor for the synthesis of 3,5-dibromo-4-fluorobenzoic acid and its various ester and amide derivatives. researchgate.netresearchgate.netresearchgate.net These subsequent compounds can then be further elaborated into more complex structures for various applications. The study of such molecules contributes to the expanding toolkit of synthetic organic chemists and facilitates the development of novel compounds with tailored properties.

| Substituent | Position | Role in Synthetic Chemistry |

| Bromine | 3 and 5 | Acts as a leaving group in cross-coupling reactions, enabling C-C bond formation. ossila.com |

| Fluorine | 4 | Modulates electronic properties of the ring and can enhance biological activity of derivatives. researchgate.net |

| Methyl | 1 | Influences the reactivity and steric environment of the aromatic ring. |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-fluoro-5-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXPLJYKMAEZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Regiochemical Control for 3,5 Dibromo 4 Fluorotoluene

Electrophilic Aromatic Bromination Strategies for Fluorotoluene Precursors

The introduction of bromine atoms onto a 4-fluorotoluene (B1294773) precursor is a key step in the synthesis of 3,5-dibromo-4-fluorotoluene. Electrophilic aromatic substitution is the principal mechanism, though the specific reagents and conditions significantly influence the outcome.

Catalytic Bromination with Lewis Acids (e.g., Iron/Iodine System in Glacial Acetic Acid)

Electrophilic aromatic bromination is a classic method for introducing bromine onto an aromatic ring. google.com For less reactive substrates like toluene (B28343) derivatives, a Lewis acid catalyst is typically required to polarize the bromine molecule and generate a more potent electrophile. google.com Common Lewis acids for this purpose include iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). google.com

A specific and effective method for the bromination of 4-fluorotoluene involves the use of bromine in glacial acetic acid with a catalytic system of iron and iodine. google.com This approach has been shown to markedly increase the proportion of the desired 3-bromo-4-fluorotoluene (B1266451) isomer compared to other methods. google.com The reaction is typically carried out by adding a solution of bromine in glacial acetic acid to a solution of 4-fluorotoluene containing iron powder and iodine. google.com

| Catalyst System | Solvent | Key Advantage |

| Iron/Iodine | Glacial Acetic Acid | Markedly increases the yield of 3-bromo-4-fluorotoluene over the 2-bromo isomer. google.com |

| Iron (Fe) | Carbon Tetrachloride | Traditional catalyst, offers moderate selectivity. google.com |

| Aluminum Bromide (AlBr₃) | Undiluted | Enhances reaction rate and selectivity but requires strict moisture control. google.com |

Radical Bromination Approaches (e.g., using N-Bromosuccinimide)

While direct radical bromination of the aromatic ring is less common for producing aryl bromides, radical conditions are crucial for side-chain halogenation. However, N-Bromosuccinimide (NBS) can be used for aromatic bromination, often in the presence of a proton acid source. NBS is considered a milder alternative to using molecular bromine and a Lewis acid, which can be advantageous in minimizing polybromination, especially in laboratory-scale syntheses. The reaction proceeds through the generation of bromine radicals, which then substitute a hydrogen atom on the aromatic ring. For benzylic brominations, radical initiators like AIBN or UV light are commonly employed with NBS. rsc.org

Investigation of Regioselectivity and Isomer Ratios in Bromination

The regioselectivity of the bromination of 4-fluorotoluene is a critical factor, as multiple isomers can be formed. The primary isomers of concern are 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene. The directing effects of the methyl and fluoro substituents on the aromatic ring influence the position of electrophilic attack.

Research has shown that the choice of catalyst and solvent system significantly impacts the ratio of these isomers. For instance, the bromination of 4-fluorotoluene in carbon tetrachloride with an iron catalyst, or in its undiluted form with an aluminum tribromide catalyst, yields a mixture where the 2-bromo isomer is the major product, with a 2-bromo to 3-bromo isomer ratio of approximately 80:20. google.com In contrast, employing an iron/iodine catalytic system in glacial acetic acid dramatically shifts the selectivity in favor of the 3-bromo isomer. google.com Under specific conditions with this system, the ratio of 3-bromo-4-fluorotoluene to 2-bromo-4-fluorotoluene can be significantly improved. google.com For example, one documented process achieved a product mixture containing 62% 3-bromo-4-fluorotoluene and 32% 2-bromo-4-fluorotoluene. google.com

| Reaction Conditions | 2-bromo-4-fluorotoluene (%) | 3-bromo-4-fluorotoluene (%) | Dibromo-4-fluorotoluene (%) |

| Fe catalyst in CCl₄ | 66 | 24 | 9 |

| AlBr₃ catalyst (undiluted) | 88 | 8 | 4 |

| Fe/I₂ in glacial acetic acid (Example 1) | 32 | 62 | 5 |

| Fe/I₂ in glacial acetic acid (Example 2) | 41.9 | 57 | 1.1 |

Table based on data from a study on the preparation of 3-bromo-4-fluorotoluene. google.com

Nucleophilic Aromatic Fluorination Routes to Dibromo-Substituted Toluene Derivatives

An alternative synthetic pathway to this compound involves the introduction of the fluorine atom at a later stage through nucleophilic aromatic substitution (SNAr). thieme-connect.de This strategy starts with a dibromo-substituted toluene derivative and replaces another leaving group, such as a nitro group or a halogen, with fluoride (B91410).

Halogen Exchange Reactions Utilizing Metal Fluorides (e.g., KF, CsF)

Halogen exchange (Halex) reactions are a common method for introducing fluorine into aromatic rings. irooildrilling.com This process typically involves reacting a chloro- or bromo-substituted aromatic compound with a metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent. The success of this reaction often depends on the presence of activating groups (electron-withdrawing groups) ortho or para to the leaving group. thieme-connect.de

Diazonium Salt Intermediates in Fluorination Processes

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from anilines. nih.govquora.com This reaction proceeds through the formation of an arenediazonium salt, which is then thermally decomposed to yield the corresponding fluoroaromatic compound. researchgate.net Specifically, an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then reacted with fluoroboric acid (HBF₄) to produce a stable arenediazonium tetrafluoroborate (B81430) salt. quora.com This isolated salt is then heated to induce decomposition, yielding the aryl fluoride, nitrogen gas, and boron trifluoride. quora.com

In the context of synthesizing this compound, this would involve the diazotization of 3,5-dibromo-4-aminotoluene. The synthesis of this compound via a 3,5-dibromo-4-toluenediazonium fluoborate intermediate has been documented. researchgate.net This method offers a reliable route for introducing the fluorine atom at a specific position on the dibrominated toluene ring. Recent advancements have focused on developing greener protocols for the Balz-Schiemann reaction, for example, by using ionic liquids as solvents to simplify the reaction and workup. researchgate.net

Multi-step Synthetic Protocols and Key Intermediate Compounds (e.g., 3,5-dibromo-4-toluenediazonium fluoborate)

A primary and effective route for the synthesis of this compound involves a multi-step process commencing with a readily available starting material, p-toluidine (B81030) (4-aminotoluene). This synthetic pathway hinges on the strategic introduction of bromine atoms followed by a fluorine atom, a sequence dictated by the directing effects of the functional groups present at each stage. The key intermediate in the final fluorination step is 3,5-dibromo-4-toluenediazonium fluoborate.

Dibromination of p-Toluidine: The synthesis begins with the bromination of p-toluidine. The amino group (-NH₂) is a strong activating group and an ortho-, para-director. To achieve dibromination at the positions ortho to the amino group (positions 3 and 5), the reaction is typically carried out using a brominating agent in a suitable solvent. The product of this step is 4-amino-3,5-dibromotoluene. japsr.injapsr.inresearchgate.net While direct bromination of aromatic compounds can sometimes lead to a mixture of products, the strong directing effect of the amino group in p-toluidine favors the formation of the desired 3,5-dibromo isomer. japsr.in

Diazotization of 4-Amino-3,5-dibromotoluene: The subsequent step involves the conversion of the amino group of 4-amino-3,5-dibromotoluene into a diazonium salt. This is achieved through a diazotization reaction, which typically involves treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid, at low temperatures (e.g., -5°C). japsr.in When fluoroboric acid (HBF₄) is used in this step, it leads to the formation of the corresponding diazonium tetrafluoroborate salt, in this case, 3,5-dibromo-4-toluenediazonium fluoborate. libretexts.org

Fluorination via the Balz-Schiemann Reaction: The final step is the introduction of the fluorine atom via the Balz-Schiemann reaction. This reaction involves the thermal decomposition of the isolated and dried 3,5-dibromo-4-toluenediazonium fluoborate. libretexts.org Heating the diazonium salt causes the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), resulting in the formation of the aryl fluoride, this compound. libretexts.org

The formation and isolation of the 3,5-dibromo-4-toluenediazonium fluoborate intermediate are crucial for the success of the Balz-Schiemann reaction, a classic and reliable method for introducing fluorine into an aromatic ring. libretexts.org

Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Efficiency

Optimization of Bromination:

The regioselectivity of the initial bromination step is critical. While the amino group of p-toluidine strongly directs bromination to the ortho positions, the formation of isomeric byproducts can occur. To enhance the selectivity for the desired 3,5-dibromo isomer, the reaction conditions can be fine-tuned. For the related bromination of 4-fluorotoluene, it has been demonstrated that the use of a catalyst system comprising iron and iodine in glacial acetic acid significantly increases the proportion of the 3-bromo isomer over the 2-bromo isomer. This suggests that a similar catalytic approach could be beneficial for the bromination of p-toluidine to maximize the yield of the 4-amino-3,5-dibromotoluene precursor.

| Parameter | Condition | Effect on Selectivity and Yield |

| Catalyst | Iron (Fe) and Iodine (I₂) | Enhances regioselectivity for the desired isomer. |

| Solvent | Glacial Acetic Acid | Provides a suitable medium for the reaction and can improve isomer ratios. |

| Temperature | Controlled (e.g., cooled initially) | Manages the exothermic nature of the reaction and minimizes side reactions. |

Optimization of the Balz-Schiemann Reaction:

The traditional Balz-Schiemann reaction, while reliable, can sometimes suffer from harsh conditions and moderate yields. Several strategies have been developed to optimize this fluorination step.

Alternative Counter-ions: Instead of tetrafluoroborate (BF₄⁻), other counter-ions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) can be used, which may lead to improved yields for certain substrates. libretexts.org

Milder Reaction Conditions: Recent advancements have focused on developing milder conditions for the Balz-Schiemann reaction. The use of ionic liquids as solvents has been shown to improve yields and selectivity in the fluorination of diazonium salts. doubtnut.com Additionally, photolysis of solid aryldiazonium fluoroborates can sometimes provide higher yields of fluoroarenes compared to pyrolysis. dss.go.th

Catalytic Approaches: The development of catalytic variants of the Balz-Schiemann reaction is an active area of research. For instance, hypervalent iodine(III) compounds have been shown to catalyze the fluorination reaction under milder conditions (25–60 °C), expanding the substrate scope and functional-group compatibility. nih.gov

Continuous Flow Processing: For large-scale synthesis, continuous flow protocols have been developed to handle potentially unstable diazonium salt intermediates more safely and efficiently, often eliminating the need for their isolation.

By carefully selecting and optimizing the conditions for each step, the synthesis of this compound can be performed with high yield and selectivity, ensuring the efficient production of this valuable chemical intermediate.

| Optimization Strategy | Key Feature | Potential Advantage |

| Alternative Counter-ions (e.g., PF₆⁻) | Modifies the properties of the diazonium salt. | Improved yield for specific substrates. |

| Ionic Liquid Solvents | "Green" solvent, can enhance reactivity. | Higher yields, improved selectivity, and potential for solvent recycling. |

| Photolysis | Light-induced decomposition. | Can provide higher yields than thermal decomposition in some cases. |

| Hypervalent Iodine(III) Catalysis | Lowers the activation energy of the reaction. | Milder reaction conditions (lower temperature) and broader substrate scope. |

| Continuous Flow Processing | In-situ generation and reaction of intermediates. | Enhanced safety and scalability. |

Mechanistic Elucidation of Chemical Transformations Involving 3,5 Dibromo 4 Fluorotoluene

Electrophilic Aromatic Substitution Mechanisms on Halogenated Toluene (B28343) Systems

The reactivity of halogenated toluenes like 3,5-Dibromo-4-fluorotoluene in electrophilic aromatic substitution (EAS) is intricately governed by the electronic and steric influences of its substituents. These groups dictate the reaction's rate and regioselectivity by altering the electron density of the aromatic ring and physically obstructing the approaching electrophile.

Halogen substituents present a dual electronic character in EAS reactions. wikipedia.org Their high electronegativity makes them inductively electron-withdrawing (-I effect), deactivating the aromatic ring towards electrophilic attack. wikipedia.org Conversely, their lone electron pairs can be donated to the ring via resonance (+M effect), directing incoming electrophiles to the ortho and para positions. wikipedia.orgtaylorandfrancis.com

In this compound, the fluorine at C4 and bromine atoms at C3 and C5 all exert a deactivating inductive effect. The methyl group at C1, however, is an activating group, directing electrophiles to the ortho and para positions. The fluorine atom, being the most electronegative, has the strongest inductive effect but also the most potent resonance effect due to favorable orbital overlap. taylorandfrancis.commasterorganicchemistry.com Bromine is less electronegative and its larger size leads to a weaker resonance effect.

Steric hindrance is another critical factor. The bulky bromine atoms at C3 and C5 sterically impede the approach of electrophiles to the adjacent C2 and C6 positions. makingmolecules.com Fluorine, being smaller, poses less of a steric challenge.

EAS reactions proceed via a two-step mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate known as a σ-complex or arenium ion. masterorganicchemistry.comrutgers.edu The stability of this intermediate is paramount in determining the reaction's rate and regioselectivity. rsc.org

Substituents on the aromatic ring heavily influence the stability of the σ-complex. libretexts.org Electron-donating groups, such as the methyl group in this compound, stabilize the positive charge of the σ-complex, accelerating the reaction. rutgers.edu Conversely, electron-withdrawing groups like bromine and fluorine destabilize the intermediate and slow the reaction down. libretexts.org However, halogens can offer resonance stabilization to the σ-complex when the electrophile adds to the ortho or para positions relative to them. rutgers.edu This stabilization, though overshadowed by the inductive effect, accounts for their ortho, para-directing nature. rutgers.edu

Recent studies have also proposed alternative mechanisms for some EAS reactions that may not involve a traditional σ-complex intermediate, suggesting a more complex mechanistic landscape. pnas.org

The product distribution in some halogenation reactions can be dictated by whether the reaction is under kinetic or thermodynamic control. stackexchange.comwikipedia.org

Kinetic control prevails under conditions where the product distribution is determined by the relative rates of formation of the possible products. stackexchange.comlibretexts.org The fastest-forming product will be the major one, a scenario often favored by lower temperatures and shorter reaction times. stackexchange.com

Thermodynamic control occurs when the reaction is reversible, and the product distribution is governed by the relative stabilities of the products. pressbooks.pub The most stable product will predominate, even if it forms more slowly. pressbooks.pub This is typically favored by higher temperatures and longer reaction times, allowing the system to reach equilibrium. stackexchange.comwikipedia.org

In the halogenation of this compound, the initial site of electrophilic attack may be governed by kinetic factors. However, under conditions that permit substituent migration, the final product distribution might reflect the thermodynamic stabilities of the potential isomers.

Nucleophilic Aromatic Substitution Pathways

While less common for many aromatic compounds, nucleophilic aromatic substitution (SNAr) can occur on rings bearing strong electron-withdrawing groups. masterorganicchemistry.combyjus.com

The bromine and fluorine atoms on the this compound ring render it electron-deficient, making it susceptible to nucleophilic attack. masterorganicchemistry.comnumberanalytics.com These halogens activate the ring for nucleophilic substitution, particularly at the ortho and para positions relative to them. libretexts.org The halogens themselves can also serve as leaving groups. masterorganicchemistry.com

The SNAr mechanism is typically a two-step addition-elimination process. youtube.com The nucleophile first attacks the electron-poor ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org In the second step, the leaving group departs, restoring the ring's aromaticity. libretexts.org The presence of electron-withdrawing groups enhances the stability of the Meisenheimer complex by delocalizing the negative charge. youtube.com

The solvent plays a significant role in the rate of SNAr reactions. nih.gov Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone (B3395972) are generally preferred. acs.orgrsc.org These solvents can solvate the cation of the nucleophilic reagent, making the anionic nucleophile more reactive. acs.orglibretexts.org

Catalysis can also be instrumental. Phase-transfer catalysts can facilitate the transport of the nucleophile to the organic phase where the substrate is dissolved. In some instances, transition metal catalysts, such as those based on palladium or copper, can promote these reactions through alternative mechanistic pathways. masterorganicchemistry.com Photoredox catalysis has also emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov

Cross-Coupling Reaction Mechanisms (e.g., Suzuki-Miyaura, Heck)

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a metal catalyst, most commonly palladium, to couple an organometallic reagent with an organic halide. For a substrate like this compound, the two bromine atoms serve as reactive sites for such transformations.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, proceeds through a sequence of three fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. acs.orgresearchgate.netlibretexts.org The reactivity of aryl halides in these processes generally follows the trend I > Br > OTf >> Cl > F, making the bromine atoms of this compound prime locations for coupling. researchgate.net

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with an organic halide. acs.orglibretexts.org The Heck reaction couples an aryl or vinyl halide with an alkene. nih.govmdpi.com Both methodologies provide pathways to introduce new functional groups at the positions of the bromine atoms on the this compound ring.

Palladium-Catalyzed Coupling Dynamics with Aryl Halide Precursors

The efficacy and mechanism of palladium-catalyzed coupling are governed by a well-established catalytic cycle. Using this compound as the aryl halide precursor, the cycle can be described as follows:

Oxidative Addition : The cycle initiates with the reaction of a low-valent palladium(0) complex, typically bearing phosphine (B1218219) ligands, with the aryl bromide. researchgate.net The palladium atom inserts itself into the carbon-bromine (C-Br) bond, breaking it and forming a new organopalladium(II) intermediate. acs.orgexlibrisgroup.com This step results in the oxidation of palladium from the 0 to the +2 state. For this compound, this can occur at either of the two C-Br bonds. The presence of two bromine atoms and an electron-withdrawing fluorine atom can influence the rate of this step. Studies on dihaloarenes suggest that controlling the degree of functionalization (mono- vs. di-substitution) can be challenging and is often influenced by the choice of ligands and reaction conditions. nih.gov

Transmetalation (Suzuki-Miyaura) : In the Suzuki-Miyaura reaction, the next step involves the transfer of an organic group (R') from an organoboron reagent to the palladium(II) center. acs.orgmdpi.com This process, known as transmetalation, typically requires the presence of a base to activate the organoboron species, forming a borate (B1201080) complex which then reacts with the arylpalladium(II) halide intermediate. exlibrisgroup.com The halide or other ligand on the palladium is displaced by the R' group from the borate, resulting in a diarylpalladium(II) complex. The exact mechanism of transmetalation is complex and can proceed through different pathways.

Reductive Elimination : This is the final, product-forming step of the cycle. The two organic groups (the aryl group from this compound and the R' group from the organoboron reagent) bonded to the palladium(II) center are coupled together, forming a new carbon-carbon bond. rsc.org This process reduces the palladium from the +2 back to the 0 oxidation state, regenerating the active catalyst which can then enter another cycle. acs.orglibretexts.org

The table below summarizes the key steps in the Suzuki-Miyaura catalytic cycle.

| Step | Description | Reactant(s) with Pd | Product(s) with Pd | Pd Oxidation State Change |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | L₂Pd(0) + Ar-Br | L₂Pd(II)(Ar)(Br) | 0 ➔ +2 |

| Transmetalation | Transfer of an organic group (R') from a boronic acid (activated by base) to the Pd(II) center. | L₂Pd(II)(Ar)(Br) + R'-B(OR)₂ | L₂Pd(II)(Ar)(R') | No Change |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | L₂Pd(II)(Ar)(R') | L₂Pd(0) + Ar-R' | +2 ➔ 0 |

| L represents a ligand, typically a phosphine. Ar represents the this compound moiety. |

Mechanistic Insights into Hydrodebromination Side Reactions

A common and often undesired side reaction in palladium-catalyzed cross-coupling is hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. rsc.org In the case of this compound, this would lead to the formation of 3-bromo-4-fluorotoluene (B1266451) or 4-fluorotoluene (B1294773) as byproducts, reducing the yield of the desired coupled product.

The mechanism of hydrodebromination can be complex and dependent on the reaction conditions. One proposed pathway involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, as in the main coupling cycle. rsc.org However, instead of undergoing transmetalation, the resulting arylpalladium(II) intermediate can react with a source of hydride (H⁻). The source of this hydride can vary; potential sources include solvents (like alcohols or even DMF), water, or the phosphine ligands themselves. acs.orgexlibrisgroup.commdpi.com

A plausible mechanism proposed in the literature involves the following steps:

Oxidative Addition : Ar-Br + Pd(0)L₂ → Ar-Pd(II)(Br)L₂

Ligand Exchange : The bromide ligand on the palladium complex is displaced by a species derived from the solvent or base, such as an alkoxide (e.g., MeO⁻) if an alcohol is used as a solvent. rsc.org

β-Hydride Elimination : If the new ligand has a β-hydrogen (a hydrogen atom on the carbon adjacent to the atom bonded to palladium), it can be eliminated to form a palladium-hydride species. For example, a methoxide (B1231860) ligand can undergo β-hydride elimination to produce formaldehyde (B43269) and a hydridopalladium complex. rsc.org

Reductive Elimination : The aryl group and the hydride on the palladium complex are eliminated together, forming the hydrodehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst. rsc.org

Studies have shown that for fluorinated aryl halides, water can be a hydrogen source, and the choice of phosphine ligand can influence the extent of hydrodehalogenation versus the desired C-C coupling. acs.orgexlibrisgroup.com

Free Radical Reaction Mechanisms and their Applications

Beyond ionic, metal-catalyzed reactions, this compound can also participate in transformations proceeding through free radical mechanisms. Free radical reactions are chain reactions that involve intermediates with unpaired electrons. libretexts.orgbyjus.com A common application for toluene derivatives is free radical bromination of the benzylic position (the methyl group).

The mechanism of a free radical chain reaction is characterized by three distinct stages: libretexts.orgbyjus.com

Initiation : The reaction is initiated by the formation of radicals, typically through the homolytic cleavage of a weak bond using an external energy source like UV light or heat. A common radical initiator is azobisisobutyronitrile (AIBN). For benzylic bromination, N-Bromosuccinimide (NBS) is often used as the bromine source, as it can generate a low concentration of bromine radicals (Br•). masterorganicchemistry.com

Initiator → 2 R•

R• + NBS → R-Br + Succinimidyl radical

Succinimidyl radical can then generate Br•

Propagation : Once a radical is formed, it can react with a stable molecule to create a new radical, propagating the chain. In the case of benzylic bromination of this compound, a bromine radical would abstract a hydrogen atom from the methyl group. This step is highly favorable because it forms a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of Br₂ (present in low concentration from NBS) to form the product, 3,5-dibromo-4-fluorobenzyl bromide, and a new bromine radical, which continues the chain. utdallas.edu

Ar-CH₃ + Br• → Ar-CH₂• + HBr

Ar-CH₂• + Br₂ → Ar-CH₂Br + Br•

Termination : The chain reaction ceases when two radical species combine to form a stable, non-radical product. This is a rare event due to the low concentration of radicals. libretexts.org

Br• + Br• → Br₂

Ar-CH₂• + Br• → Ar-CH₂Br

Ar-CH₂• + Ar-CH₂• → Ar-CH₂-CH₂-Ar

This application is significant as the resulting benzyl (B1604629) bromide is a versatile intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide variety of functional groups onto the methyl position.

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic and organometallic chemistry. nih.govnih.gov For reactions involving this compound, computational studies can provide deep insights into the energetics and geometries of reactants, intermediates, transition states, and products.

In the context of palladium-catalyzed cross-coupling, DFT calculations can be used to:

Analyze Selectivity : For dihalogenated substrates like this compound, DFT can predict which C-Br bond is more likely to undergo oxidative addition first. It can also model the competition between the desired cross-coupling pathway and side reactions like hydrodebromination. nih.govmdpi.com For example, calculations on dihaloarenes have explored why bulky ligands can promote overfunctionalization (diarylation) by raising the energy barrier for the release of the mono-arylated product from the palladium center. nih.gov

Rationalize Ligand Effects : The electronic and steric properties of phosphine ligands are crucial for catalyst performance. DFT studies can model how different ligands affect the stability of intermediates and the energy barriers of key steps like oxidative addition and reductive elimination, guiding the selection of optimal ligands for a specific transformation. researchgate.net

The table below presents hypothetical, yet representative, data that could be obtained from a DFT study on the Suzuki-Miyaura reaction of a dihaloarene, illustrating how computational methods provide quantitative insights.

| Reaction Step | Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Relative Energy of Intermediate (ΔG, kcal/mol) |

| Oxidative Addition | At C3-Br | 18.5 | -5.2 |

| Oxidative Addition | At C5-Br | 19.1 | -4.8 |

| Transmetalation | Following C3-Br addition | 12.3 | -15.7 |

| Reductive Elimination | Following Transmetalation | 8.9 | -25.0 (Product) |

| Hydrodebromination | Competing with Transmetalation | 15.6 | -10.1 (Side-Product) |

| These values are illustrative and represent typical outputs from DFT calculations used to compare competing reaction pathways. |

Such computational data provides a powerful complement to experimental results, offering a molecular-level understanding that is often difficult to obtain through experiments alone. nih.govchemrxiv.org

Derivatization and Advanced Synthetic Applications of 3,5 Dibromo 4 Fluorotoluene

Strategic Functionalization of the Aromatic Ring

The reactivity of the aromatic ring in 3,5-Dibromo-4-fluorotoluene is primarily dictated by its halogen substituents. The two bromine atoms serve as versatile handles for cross-coupling reactions and metal-halogen exchange, while the fluorine atom influences the ring's electronic properties and can, under specific conditions, participate in nucleophilic substitution reactions.

The carbon-bromine bonds are the most reactive sites on the aromatic ring for many synthetic transformations. This reactivity allows for the selective introduction of new functional groups, forming the basis of its utility as a synthetic building block. Bromo-aromatic compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals because the bromine atoms can be efficiently converted into other functionalities. semanticscholar.org

One of the most powerful applications is in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds. For instance, in Suzuki-Miyaura coupling, the bromine atoms can be sequentially or simultaneously replaced with aryl, heteroaryl, or alkyl groups by reacting with boronic acids or their esters. Similarly, Sonogashira coupling allows for the introduction of alkyne moieties, and Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds.

Another key transformation is the metal-halogen exchange. Reacting this compound with strong bases like organolithium reagents (e.g., n-butyllithium) at low temperatures can selectively replace one of the bromine atoms with lithium. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles to introduce functionalities such as carboxyl groups (by quenching with CO₂), hydroxyl groups (by reacting with aldehydes or ketones), or other carbon substituents.

Table 1: Representative Transformations of Bromine Substituents

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl compound |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Arylalkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Arylamine |

The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, making it generally less reactive. In many synthetic sequences, the fluorine atom remains intact, serving to modulate the electronic properties of the molecule. The high electronegativity of fluorine can influence the acidity of nearby protons and the reactivity of other functional groups.

However, the fluorine atom can be displaced under specific conditions, typically through a nucleophilic aromatic substitution (SₙAr) mechanism. For an SₙAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and the reaction requires a potent nucleophile. In this compound, the bromine atoms and the methyl group are not strongly electron-withdrawing, making the displacement of fluorine challenging. More commonly, the fluorine atom's role is passive, influencing the regioselectivity of reactions on other parts of the molecule. Aromatic compounds bearing fluorine atoms on adjacent carbons are useful as liquid crystal materials. google.com

Transformations of the Methyl Group (e.g., Oxidation to Carboxylic Acids, Halogenation)

The methyl group provides another site for synthetic modification, offering a pathway to introduce oxygen- or halogen-containing functional groups.

Oxidation of the methyl group to a carboxylic acid is a common transformation. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or by processes involving bromine radicals. google.comchemspider.com A process for converting a methyl substituent on a fluoro-substituted aromatic compound involves using hydrogen peroxide and aqueous hydrogen bromide at elevated temperatures, which generates bromine radicals and converts the methyl group into a carboxylic acid. google.com This transforms the toluene (B28343) derivative into a benzoic acid derivative, a valuable intermediate in many synthetic applications.

Halogenation of the methyl group, typically benzylic bromination, can be accomplished under free-radical conditions. libretexts.org Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) selectively installs a bromine atom on the methyl group, yielding a benzyl (B1604629) bromide. libretexts.org This product is a highly reactive electrophile, ideal for subsequent nucleophilic substitution reactions to introduce a variety of functional groups, including alcohols, ethers, amines, and nitriles.

Table 2: Common Transformations of the Methyl Group

| Reaction Type | Reagents & Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, heat | 3,5-Dibromo-4-fluorobenzoic acid |

| Oxidation | H₂O₂, HBr (aq), heat | 3,5-Dibromo-4-fluorobenzoic acid google.com |

Utility as Building Blocks in the Synthesis of Complex Organic Architectures

The multiple, orthogonally reactive sites on this compound make it an excellent building block for constructing complex organic molecules. semanticscholar.orgresearchgate.net Organic building blocks are fundamental components for the modular assembly of molecular architectures. By strategically employing the reactions described above, chemists can elaborate the structure in a controlled, stepwise manner.

For example, a synthetic route could begin with the selective functionalization of one bromine atom via a Suzuki coupling. The second bromine atom could then be subjected to a metal-halogen exchange and quenched with an electrophile. Finally, the methyl group could be oxidized or halogenated to introduce further functionality. This stepwise approach allows for the creation of highly substituted and complex aromatic cores that would be difficult to synthesize through other methods. The use of fluorinated building blocks is a dominant approach in drug discovery. nih.gov

Application in Pharmaceutical and Agrochemical Intermediate Synthesis

Halogenated organic compounds are a crucial class of intermediates for the production of fine chemicals, including pharmaceuticals and agrochemicals. semanticscholar.orgjapsr.in The trifluoromethyl group, a related fluorine-containing moiety, is a common feature in active agrochemical and pharmaceutical ingredients due to its strong electron-withdrawing nature. nih.gov The specific substitution pattern of this compound makes it a precursor for molecules designed to interact with biological targets.

Furthermore, this compound can be a precursor for molecular probes—specialized molecules used to study biological processes. For example, by incorporating isotopes or reporter groups (like fluorescent tags) through the functionalization of the bromine or methyl positions, researchers can create tools to investigate enzyme mechanisms, receptor binding, or cellular pathways. researchgate.net The development of new synthetic routes to create these complex molecules is essential for advancing research in medicine and biology. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dibromo-4-fluorobenzoic acid |

| 1-(Bromomethyl)-3,5-dibromo-4-fluorobenzene |

| n-butyllithium |

| Potassium permanganate |

| N-bromosuccinimide |

| Azobisisobutyronitrile (AIBN) |

| Palladium(0) tetrakis(triphenylphosphine) |

| Potassium carbonate |

| Triethylamine |

| Sodium tert-butoxide |

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The utility of this compound as a precursor in the pharmaceutical industry is exemplified by its role in the synthesis of radiographic contrast agents. These agents are a class of APIs used to enhance the visibility of internal body structures in medical imaging techniques like X-rays.

In a notable synthetic pathway, this compound is used as a key intermediate in the creation of novel fluoro-bromo derivatives of benzoic acid, which have been evaluated for their potential as radiographic opaques. researchgate.netresearchgate.net The synthesis involves the oxidation of the methyl group of this compound to a carboxylic acid, yielding 3,5-dibromo-4-fluorobenzoic acid. researchgate.netresearchgate.net This transformation is a critical step, as the resulting benzoic acid derivative provides the necessary functional group for further derivatization into biocompatible compounds.

From this key intermediate, various derivatives can be synthesized, such as esters and amides, including 3,5-dibromo-4-fluorohippuric acid. researchgate.netresearchgate.net The dense bromine atoms on the aromatic ring are responsible for the radiopacity, as they effectively absorb X-rays. The presence of the fluorine atom can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are important parameters for drug design.

Table 1: Application of this compound in API Synthesis

| Precursor Compound | Intermediate | Final Product Class | Therapeutic Application |

|---|---|---|---|

| This compound | 3,5-Dibromo-4-fluorobenzoic acid | Halogenated Hippuric Acid Derivatives | Radiographic Contrast Agent |

Precursor for Advanced Materials and Specialty Chemicals

Beyond its pharmaceutical applications, this compound is a valuable precursor for a range of specialty chemicals, primarily through its transformation into other useful intermediates. The oxidation of this compound to 3,5-dibromo-4-fluorobenzoic acid is a key step, creating a versatile building block for further chemical elaboration. researchgate.net

The reactivity of this compound is further highlighted by its use in the formation of highly reactive intermediates. When treated with strong bases like butyllithium (B86547) (BuLi) at low temperatures, this compound can undergo metal-halogen exchange and subsequent elimination to form a dehydrotoluene (an aryne). This transient species is a powerful dienophile and can be trapped with various reagents to create complex, polycyclic aromatic structures. This reactivity opens pathways to novel molecules that could find use in materials science, although specific applications in advanced materials like polymers or liquid crystals are not extensively documented in current literature. Its primary documented role remains that of a foundational intermediate for other high-value chemical entities. researchgate.net

Table 2: Derivatization for Specialty Chemical Synthesis

| Precursor Compound | Key Reaction | Resulting Intermediate | Potential Application Area |

|---|---|---|---|

| This compound | Oxidation | 3,5-Dibromo-4-fluorobenzoic acid | Intermediate for fine chemicals and APIs |

| This compound | Reaction with BuLi | 3-Lithium-4,5-dehydrotoluene (Aryne) | Synthesis of complex polycyclic compounds |

Advanced Spectroscopic Characterization and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy serves as a cornerstone for the structural analysis of 3,5-Dibromo-4-fluorotoluene, offering detailed insights into its proton, carbon, and fluorine environments.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Interpretation

In ¹³C NMR spectroscopy, the carbon atoms of the aromatic ring absorb in the characteristic range of 120-150 ppm. libretexts.org The symmetry of this compound results in fewer than six unique signals for the aromatic carbons. libretexts.org The carbon attached to the fluorine atom will exhibit a large C-F coupling constant, a key diagnostic feature. The signals for carbonyl carbons, if present as an impurity or derivative, would appear much further downfield, typically between 170-220 ppm. libretexts.org It is important to note that signal integration in ¹³C NMR is generally not used for quantitative analysis due to the varying intensities of different types of carbon signals. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 135 |

| Methyl (CH₃) | ~2.3 | ~20 |

| C-Br | - | 110 - 120 |

| C-F | - | 155 - 165 (with large ¹JCF) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) and its Unique Insights into Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for analyzing fluorine-containing compounds like this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily detectable. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which spans about 800 ppm, providing excellent signal dispersion. wikipedia.org For organofluorine compounds, this range is typically between -50 and -220 ppm. wikipedia.org

In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to the aromatic ring. The precise chemical shift provides information about the electronic environment around the fluorine atom. For aromatic fluorine, a chemical shift of around -110 ppm can be expected. Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) will lead to splitting of the fluorine signal, providing valuable information about the proximity of these nuclei.

Spin-Spin Coupling Constants and Conformational Dependence Studies

Spin-spin coupling, observed as signal splitting in NMR spectra, provides crucial information about the connectivity and spatial relationships between nuclei. In this compound, the coupling constants between the fluorine and proton nuclei (J-coupling) are of particular interest. The magnitude of these couplings is dependent on the number of bonds separating the interacting nuclei and their dihedral angle.

Long-range coupling constants, such as those over four, five, or six bonds, are particularly useful for studying the conformational preferences of the methyl group. cdnsciencepub.comcdnsciencepub.com The rotation of the methyl group relative to the aromatic ring can influence the magnitude of these couplings. cdnsciencepub.com While direct conformational analysis of the methyl group in this compound based solely on coupling constants can be complex, these parameters are invaluable for comparative studies with related substituted toluenes. cdnsciencepub.com The spin-spin coupling between fluorine and carbon nuclei (J-coupling) is also a powerful tool for structural confirmation.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule, offering a "fingerprint" that is unique to its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignment

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the stretching and bending vibrations of its functional groups and the aromatic ring. Key characteristic absorptions include:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orgpressbooks.pub

Alkyl C-H Stretch: The C-H stretching of the methyl group is expected in the 2960-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretch: The in-plane stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. pressbooks.pub Two prominent bands are often observed around 1600 cm⁻¹ and 1500 cm⁻¹. pressbooks.pub

C-H Bending: Out-of-plane (oop) bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ range, and their positions can be diagnostic of the substitution pattern. libretexts.org

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at lower wavenumbers, typically in the 690-515 cm⁻¹ range. orgchemboulder.com

C-F Stretch: The carbon-fluorine stretching vibration gives rise to a strong absorption, typically found in the 1200-1000 cm⁻¹ region for aryl fluorides.

Interactive Data Table: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Alkyl C-H Stretch | 2960 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-H Out-of-Plane Bend | 900 - 675 | Strong |

| C-F Stretch | 1200 - 1000 | Strong |

| C-Br Stretch | 690 - 515 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Mode Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman scattering are different. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule. The ring breathing mode of the substituted benzene ring, a symmetric vibration of the entire ring, typically gives a strong and sharp band in the Raman spectrum. The C-Br and C-F stretching vibrations are also expected to be Raman active. Analysis of the Raman spectrum, often in conjunction with theoretical calculations, allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Correlation of Experimental Spectra with Theoretical Vibrational Frequencies

The vibrational characteristics of this compound can be meticulously investigated by combining experimental spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, with theoretical calculations. researchgate.netnih.gov Density Functional Theory (DFT) has emerged as a powerful tool for predicting the vibrational frequencies of molecules. esisresearch.orgmdpi.com By employing computational methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), a theoretical vibrational spectrum can be generated. researchgate.netnih.gov

This theoretical spectrum can then be compared with the experimental FT-IR and FT-Raman spectra. nih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model. nih.gov The strong correlation typically observed between the scaled theoretical frequencies and the experimental band positions allows for a confident and detailed assignment of the fundamental vibrational modes of the molecule. ustc.edu.cnnih.gov This includes identifying the characteristic stretching, bending, and torsional vibrations associated with the aromatic ring, the methyl group, and the carbon-halogen bonds. researchgate.net The agreement between theoretical and experimental data provides a deeper understanding of the molecule's structural and electronic properties. nih.gov

For instance, studies on similar halogenated toluenes, such as 4-chloro-2-fluoro toluene (B28343), have demonstrated the efficacy of this combined approach. nih.gov The calculated vibrational frequencies, after scaling, showed excellent agreement with the experimental FT-IR and FT-Raman data, enabling a complete assignment of the observed spectral bands. nih.gov This methodology allows researchers to not only identify the compound but also to gain insights into the influence of the bromine and fluorine substituents on the vibrational dynamics of the toluene ring. nih.gov

Table 1: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Illustrative) | Calculated Frequency (cm⁻¹) (Illustrative) | Assignment |

| ν(C-H) aromatic | 3100 | 3105 | Aromatic C-H stretch |

| ν(C-H) methyl | 2950 | 2955 | Methyl C-H stretch |

| ν(C=C) aromatic | 1580 | 1585 | Aromatic ring stretch |

| δ(C-H) methyl | 1450 | 1455 | Methyl C-H bend |

| ν(C-F) | 1230 | 1235 | C-F stretch |

| ν(C-Br) | 680 | 685 | C-Br stretch |

Note: The data in this table is illustrative and intended to represent the type of information obtained from such a comparative analysis. Actual experimental and calculated values would be specific to this compound.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies

Mass spectrometry is an indispensable tool for the structural elucidation of this compound, providing precise information on its molecular weight and characteristic fragmentation patterns. acs.org The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of two bromine atoms, this molecular ion peak will appear as a characteristic isotopic cluster, with the relative intensities of the M⁺, (M+2)⁺, and (M+4)⁺ peaks following the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

The fragmentation of this compound under EI conditions is expected to follow predictable pathways for halogenated aromatic compounds. libguides.comlibretexts.org Common fragmentation mechanisms include:

Loss of a bromine atom: This would result in a significant fragment ion at [M-Br]⁺.

Loss of a methyl radical: Cleavage of the methyl group would lead to a fragment at [M-CH₃]⁺.

Loss of HBr: Elimination of a hydrogen bromide molecule can also be a potential fragmentation pathway.

The analysis of these fragment ions and their relative abundances provides a "fingerprint" that aids in the unequivocal identification of the compound. libguides.com High-resolution mass spectrometry (HRMS) can be employed for the highly accurate determination of the molecular formula of the parent ion and its fragments, further confirming the compound's identity.

High-Resolution Chromatographic Techniques for Purity Assessment and Isomer Separation

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound and for separating it from its isomers. mdpi.com When coupled with a mass spectrometer (GC-MS), it provides a definitive analytical method for both separation and identification. researchgate.netresearchgate.net

In a typical GC analysis, a solution of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. epa.gov The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. epa.gov The choice of the GC column, particularly the polarity of the stationary phase, is critical for achieving optimal separation of isomeric dibromofluorotoluenes. settek.com

The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

GC-MS combines the separation power of GC with the detection capabilities of MS. nih.gov As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum. google.com This allows for the positive identification of this compound and any impurities or isomers present in the sample.

High-Performance Liquid Chromatography (HPLC) is another essential analytical technique for the analysis of this compound, particularly for purity determination and for the analysis of non-volatile impurities or reaction mixtures. researchgate.netsmolecule.com Reversed-phase HPLC is the most common mode used for such compounds. sielc.comekb.eg

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. libretexts.orgnih.gov The separation is based on the hydrophobic interactions of the analyte with the stationary phase. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. libretexts.org

A UV detector is commonly used for the detection of aromatic compounds like this compound, as they absorb ultraviolet light. ekb.eg The purity of the compound is determined by comparing the peak area of the main component to the total peak area in the chromatogram. HPLC methods can be validated to ensure their accuracy, precision, and linearity for quantitative analysis. ekb.eg

Table 2: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table provides typical parameters for an HPLC method. The actual conditions would need to be optimized for the specific analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition and Aromaticity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound and offers insights into its aromatic character. libretexts.org Aromatic compounds exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum due to π → π* transitions of the electrons in the benzene ring. up.ac.za

The UV-Vis spectrum of this compound, typically recorded in a non-polar solvent like hexane (B92381) or ethanol, is expected to show one or more absorption maxima (λ_max). The positions and intensities of these absorption bands are influenced by the substituents on the aromatic ring. The bromine and fluorine atoms, as well as the methyl group, can cause a shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and a change in the molar absorptivity (ε) compared to unsubstituted benzene. up.ac.za

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra of molecules. researchgate.netresearchgate.net By correlating the experimentally observed UV-Vis spectrum with the theoretically calculated electronic transitions, a deeper understanding of the electronic structure and the nature of the excited states of this compound can be achieved. ustc.edu.cn This analysis helps to confirm the aromaticity of the compound and provides data that can be useful in various applications, including its use as a chemical intermediate.

Computational Chemistry and Theoretical Modeling of 3,5 Dibromo 4 Fluorotoluene

Density Functional Theory (DFT) Studies for Ground State and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used in chemistry and materials science to predict molecular properties. For 3,5-Dibromo-4-fluorotoluene, DFT calculations would form the foundation for understanding its intrinsic chemical nature.

Global Chemical Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. Calculating these descriptors for this compound would provide a quantitative scale of its stability and electrophilic character.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. While this compound is a relatively rigid molecule, MD simulations could be used to study the rotation of the methyl group and the molecule's interactions with other molecules, such as solvents or biological macromolecules. These simulations provide insights into the molecule's behavior in a dynamic environment, which is crucial for understanding its properties in solution or within a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. elsevierpure.comwikipedia.org These models are instrumental in predicting the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts and reducing the need for extensive experimental screening. nih.gov For derivatives of this compound, QSAR studies would be pivotal in identifying substituents that could enhance a desired biological effect.

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov The process of developing a QSAR model involves several key steps:

Data Set Selection: A series of derivatives of this compound with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (logP) being a key descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by predicting the activity of an external set of compounds not used in model development. nih.gov

For a hypothetical series of this compound derivatives, a QSAR study might explore how different substituents at various positions on the toluene (B28343) ring influence their activity against a specific biological target. The resulting QSAR model could take the form of an equation that allows for the prediction of activity for novel derivatives.

Hypothetical QSAR Data for this compound Derivatives

| Derivative | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| 1 | 10.5 | 4.2 | 268.9 | 1.8 |

| 2 | 8.2 | 4.5 | 282.9 | 2.1 |

| 3 | 15.1 | 3.9 | 297.0 | 1.5 |

| 4 | 5.6 | 4.8 | 311.0 | 2.5 |

| 5 | 20.3 | 3.5 | 325.1 | 1.2 |

Molecular Docking Simulations for Ligand-Protein Interactions of Bioactive Derivatives

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. hilarispublisher.com This technique is crucial for understanding the interactions that drive ligand binding and for designing new molecules with improved affinity and selectivity. nih.govnih.gov For bioactive derivatives of this compound, molecular docking simulations can provide valuable insights into their mechanism of action at the atomic level.

The process of molecular docking involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of the target protein and the this compound derivative are prepared. This often involves adding hydrogen atoms, assigning partial charges, and defining the binding site on the protein.

Conformational Sampling: The docking algorithm explores a wide range of possible conformations of the ligand within the defined binding site of the receptor.

Scoring: A scoring function is used to evaluate the binding affinity of each ligand pose. These functions estimate the free energy of binding by considering various intermolecular interactions, including:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and protein. core.ac.uk

Hydrophobic Interactions: The tendency of nonpolar groups on the ligand and protein to associate in an aqueous environment.

Van der Waals Interactions: Weak, short-range attractive forces between atoms.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.

Aromatic Interactions: Interactions involving the aromatic ring of the toluene derivative, such as π-π stacking and cation-π interactions. nih.govnih.gov

The output of a docking simulation is a set of predicted binding poses ranked by their docking scores. These poses can then be visually inspected to analyze the specific interactions between the ligand and the protein's active site residues. This information is invaluable for structure-based drug design, allowing for the rational modification of the this compound scaffold to enhance binding affinity and selectivity.

Illustrative Molecular Docking Results for a this compound Derivative

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 2 |

| Interacting Residues | Tyr123, Phe256, Arg301 |

| Type of Interactions | Hydrogen bond, π-π stacking, Halogen bond |

Advanced Ab Initio and Semi-Empirical Methods in Halogen Chemistry

The study of halogenated compounds like this compound benefits greatly from the application of advanced quantum chemical methods. These methods can be broadly categorized into ab initio and semi-empirical approaches.

Ab Initio Methods:

Ab initio (from first principles) methods are based on solving the Schrödinger equation without the use of experimental data for parametrization. nih.gov These methods are computationally intensive but can provide highly accurate predictions of molecular properties. For halogenated toluenes, ab initio calculations, often coupled with Density Functional Theory (DFT), can be used to determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles with high precision.

Vibrational Frequencies: Simulating infrared and Raman spectra, which can be compared with experimental data for structural validation. nih.gov

Electronic Properties: Calculating electron distribution, molecular orbitals, and electrostatic potential, which are crucial for understanding reactivity and intermolecular interactions.

Thermochemical Data: Estimating enthalpies of formation and reaction energies.

Semi-Empirical Methods:

Semi-empirical methods are also based on the principles of quantum mechanics but introduce approximations and use parameters derived from experimental data to simplify the calculations. uomustansiriyah.edu.iqwikipedia.org This makes them computationally much faster than ab initio methods, allowing for the study of larger molecules and molecular systems. acs.org Common semi-empirical methods include AM1, PM3, and MNDO. researchgate.net While less accurate than ab initio methods, they are valuable for:

Rapid Screening: Quickly calculating properties for a large number of derivatives.

Initial Geometry Optimization: Providing a good starting point for more rigorous ab initio calculations.

Studying Large Systems: Investigating the interactions of this compound derivatives with large biological molecules where ab initio methods would be computationally prohibitive.

The choice between ab initio and semi-empirical methods depends on the specific research question, the desired level of accuracy, and the available computational resources. For a detailed understanding of the electronic structure and reactivity of this compound, a combination of both approaches is often employed.

Comparison of Ab Initio and Semi-Empirical Methods

| Feature | Ab Initio Methods | Semi-Empirical Methods |

| Basis | First principles, solves Schrödinger equation | Quantum mechanics with approximations and experimental parameters |

| Accuracy | High | Moderate to low |

| Computational Cost | High | Low |

| System Size | Small to medium-sized molecules | Large molecules and systems |

| Typical Applications | Detailed electronic structure, accurate geometries, spectroscopic properties | Rapid screening, initial geometries, large systems |

Advanced Research Directions and Future Perspectives in 3,5 Dibromo 4 Fluorotoluene Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis and Functionalization

The pursuit of green chemistry principles is a central theme in the ongoing development of synthetic methods for 3,5-Dibromo-4-fluorotoluene. researchgate.netrsc.orgrsc.org Researchers are increasingly focused on creating novel catalytic systems that are not only highly efficient and selective but also environmentally benign. researchgate.net This involves the design of catalysts based on earth-abundant and non-toxic metals, as well as the exploration of bio-inspired frameworks that can operate under milder reaction conditions. researchgate.net Such advancements aim to reduce reliance on hazardous reagents, minimize energy consumption, and decrease the generation of chemical waste. researchgate.netgcande.org

Key areas of investigation include:

C-H Activation: Developing catalysts that can directly functionalize the C-H bonds of the toluene (B28343) ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. researchgate.net

Cross-Coupling Reactions: Designing more robust and reusable catalysts for cross-coupling reactions, enabling the efficient introduction of various functional groups onto the this compound scaffold. researchgate.net

Asymmetric Synthesis: Creating catalysts that can facilitate the enantioselective synthesis of chiral derivatives, which is crucial for applications in the pharmaceutical and agrochemical industries. researchgate.net

By focusing on these areas, researchers aim to develop scalable and sustainable catalytic processes that can significantly reduce the environmental footprint of producing and functionalizing this compound and other halogenated aromatics. researchgate.net

Integration of Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry and continuous processing are emerging as powerful technologies for the synthesis of chemical compounds, offering numerous advantages over traditional batch methods. rsc.orgresearchgate.netdottikon.comresearchgate.netresearchgate.netnih.govchimia.chnih.govtue.nl The application of these techniques to the production of this compound holds significant promise for improving efficiency, safety, and scalability. rsc.orgresearchgate.netdottikon.comresearchgate.netnih.govchimia.chnih.govtue.nl

| Parameter | Batch Processing | Flow Chemistry/Continuous Processing |